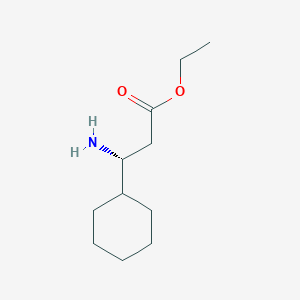

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’,3’-Dideoxyadenosine is a nucleoside analog of deoxyadenosine, where both the 2’ and 3’ hydroxyl groups on the ribose sugar are removed. This compound is known for its role as an inhibitor of adenylyl cyclase and its potential in inhibiting tumor progression. It is also a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-dideoxyadenosine typically involves the reduction of nucleosides. One common method includes reducing a nucleoside with hydrogen in the presence of a palladium catalyst and an aqueous solvent mixture of acetonitrile or ethyl acetate and water. The solvent contains a base such as sodium hydroxide/sodium acetate or sodium carbonate/sodium acetate, with a pH of 9-11 .

Industrial Production Methods: An efficient and economical method for mass production involves using nucleoside phosphorylases derived from Bacillus stearothermophilus. This enzymatic conversion ensures high purity and high yield of 3’-amino-2’,3’-dideoxyadenosine .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2’,3’-Dideoxyadenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in Dideoxyinosin durch Desaminierung.

Substitution: Beteiligung an der Sanger-Methode zur DNA-Sequenzierung, bei der es als kettenabbrechendes Nukleotid wirkt.

Häufige Reagenzien und Bedingungen:

Oxidation: Desaminierung unter Verwendung von Adenosindesaminase.

Substitution: Verwendung in DNA-Sequenzierungsreaktionen mit DNA-Polymerase.

Hauptprodukte:

Dideoxyinosin: Bildet sich durch Desaminierung.

Partiell replizierte DNA-Fragmente: Entstehen durch seine Rolle als kettenabbrechendes Nukleotid in der DNA-Sequenzierung.

Wissenschaftliche Forschungsanwendungen

2’,3’-Dideoxyadenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Untersucht auf seine antiviralen Eigenschaften, insbesondere gegen das humane Immundefizienzvirus.

Industrie: Verwendet bei der Herstellung von antiviralen Medikamenten und in DNA-Sequenzierungstechnologien.

5. Wirkmechanismus

2’,3’-Dideoxyadenosin übt seine Wirkungen aus, indem es Adenylylcyclase- und Reverse-Transkriptase-Enzyme hemmt. Nach der Desaminierung wird es in Dideoxyinosin umgewandelt, das die Adenylylcyclase weiter hemmt. Als Reverse-Transkriptase-Inhibitor verhindert es die Replikation des humanen Immundefizienzvirus, indem es die DNA-Kettenverlängerung beendet .

Ähnliche Verbindungen:

Didanosin (2’,3’-Dideoxyinosin): Ein weiteres Dideoxynukleosid-Analogon mit ähnlichen antiviralen Eigenschaften.

2’,3’-Dideoxycytidin: Verwendet in antiviralen Therapien.

Einzigartigkeit: 2’,3’-Dideoxyadenosin ist einzigartig aufgrund seiner doppelten Rolle bei der Hemmung sowohl der Adenylylcyclase als auch der Reverse-Transkriptase-Enzyme. Diese doppelte Hemmung macht es zu einer wertvollen Verbindung sowohl in der Krebsforschung als auch in antiviralen Therapien .

Wirkmechanismus

2’,3’-Dideoxyadenosine exerts its effects by inhibiting adenylyl cyclase and reverse transcriptase enzymes. Upon deamination, it is converted to dideoxyinosine, which further inhibits adenylyl cyclase. As a reverse transcriptase inhibitor, it prevents the replication of the human immunodeficiency virus by terminating the DNA chain elongation .

Vergleich Mit ähnlichen Verbindungen

Didanosine (2’,3’-Dideoxyinosine): Another dideoxynucleoside analog with similar antiviral properties.

2’,3’-Dideoxycytidine: Used in antiviral therapies.

Uniqueness: 2’,3’-Dideoxyadenosine is unique due to its dual role in inhibiting both adenylyl cyclase and reverse transcriptase enzymes. This dual inhibition makes it a valuable compound in both cancer research and antiviral therapies .

Eigenschaften

IUPAC Name |

ethyl (3R)-3-amino-3-cyclohexylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYRHFMTVLVICO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.